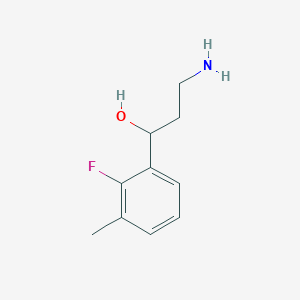

3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL

説明

3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL is a β-amino alcohol derivative characterized by a fluorinated and methyl-substituted aromatic ring. Its structure comprises a propanol backbone with an amine group at the third carbon and a 2-fluoro-3-methylphenyl moiety at the first carbon (Figure 1).

特性

分子式 |

C10H14FNO |

|---|---|

分子量 |

183.22 g/mol |

IUPAC名 |

3-amino-1-(2-fluoro-3-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9,13H,5-6,12H2,1H3 |

InChIキー |

KKJAAXBDJLYDHP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C(CCN)O)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL typically involves the reaction of 2-fluoro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . The reaction conditions generally involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

化学反応の分析

Types of Reactions

3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-amino-1-(2-fluoro-3-methylphenyl)propan-1-one, while reduction of the amino group can yield 3-(2-fluoro-3-methylphenyl)propan-1-amine.

科学的研究の応用

3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and function. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its lipophilicity and metabolic pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs often differ in substituent patterns, aromatic ring modifications, or backbone variations. Below is a detailed comparison with key analogs, emphasizing pharmacological relevance and physicochemical differences.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | LogP | Key Pharmacological Targets |

|---|---|---|---|---|

| 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL | 2-Fluoro, 3-methylphenyl, β-amino alcohol | 183.22 | ~1.8 | GPCRs (hypothesized) |

| RWJ56110 | Dichlorophenyl, indole-pyrrolidinyl | 742.64 | ~4.2 | Thrombin receptor (PAR-1 antagonist) |

| SCH530348 (E5555) | Chlorophenyl, sulfonamide | 678.12 | ~3.5 | Protease-activated receptor-1 (PAR-1) |

| Ala-p-fluoroPhe-Ala-Arg-cyclohexylAla | Fluorophenyl, cyclic peptide | 856.97 | ~-1.2 | Thrombin receptor (agonist) |

Key Findings :

Substituent Effects on Target Selectivity: The 2-fluoro-3-methylphenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to non-fluorinated analogs. This may improve binding to hydrophobic pockets in GPCRs but reduce solubility compared to polar derivatives like Ala-p-fluoroPhe-Ala-Arg-cyclohexylAla . RWJ56110 and SCH530348 feature bulkier aromatic systems (e.g., dichlorophenyl, indole), which confer higher logP values (>3.5) and stronger receptor affinity but increase metabolic instability .

Amino Alcohol Backbone: The β-amino alcohol moiety in the target compound is structurally analogous to endogenous ligands like epinephrine. However, the absence of catechol rings limits adrenergic receptor binding, unlike catecholamine derivatives .

Fluorinated analogs generally exhibit lower dermal irritation compared to chlorinated derivatives like RWJ56110 .

生物活性

3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL is an organic compound characterized by the presence of an amino group and a hydroxyl group, which confer significant reactivity and potential biological activity. The molecular formula of this compound is C₁₃H₁₈FNO, with a molecular weight of 183.22 g/mol. The fluorinated aromatic ring enhances its lipophilicity, influencing its interaction with biological systems and its utility in medicinal chemistry.

The compound features:

- Amino Group (-NH₂) : Participates in nucleophilic substitution reactions.

- Hydroxyl Group (-OH) : Engages in dehydration reactions to form ethers or esters.

- Fluorinated Aromatic Ring : Enhances reactivity and stability, allowing for electrophilic substitution reactions.

These properties make 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL a versatile building block in organic synthesis and drug development.

The mechanism of action for 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of these targets. The presence of the fluorine atom may enhance the compound’s stability and bioavailability, influencing metabolic pathways.

Biological Activity

Research indicates that 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL demonstrates potential biological activity across various domains:

Enzyme Modulation

Studies have shown that this compound can act as a ligand for specific enzymes, modulating their activity. This property is particularly relevant in therapeutic applications targeting enzyme-substrate interactions.

Pharmacological Applications

The compound has been investigated for its implications in drug development, particularly in:

- Neuropharmacology : Potential interactions with neurotransmitter pathways.

- Cancer Therapy : Modulation of cellular processes related to tumor growth.

Case Studies

Several studies have highlighted the biological activity of 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL:

- Enzyme Interaction Studies : Research demonstrated that the compound could inhibit specific enzyme activities involved in neurotransmitter metabolism, suggesting its potential as a therapeutic agent for neurological disorders .

- Drug Development : As a precursor in synthesizing more complex molecules, it has been utilized in developing drugs targeting conditions like depression and anxiety by modulating serotonin pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-OL | C₁₃H₁₈FNO | Potential pharmacological properties; enzyme modulation |

| 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-Ol | C₁₃H₁₈FNO | Modulates neurotransmitter pathways; cancer therapy applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。